4-Chloro-2-(difluoromethyl)phenyl acetate
Description
Properties
IUPAC Name |
[4-chloro-2-(difluoromethyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2/c1-5(13)14-8-3-2-6(10)4-7(8)9(11)12/h2-4,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCBZEWSSCSCAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)Cl)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(difluoromethyl)phenyl acetate typically involves the reaction of 4-chloro-2-(difluoromethyl)phenol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(difluoromethyl)phenyl acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.
Hydrolysis: The acetate ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation: The difluoromethyl group can be oxidized to form difluoromethyl ketones or carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products
Nucleophilic substitution: Products include substituted phenyl acetates with various functional groups.
Hydrolysis: The major product is 4-chloro-2-(difluoromethyl)benzoic acid.
Oxidation: Products include difluoromethyl ketones and carboxylic acids.
Scientific Research Applications
Synthesis of 4-Chloro-2-(difluoromethyl)phenyl Acetate
The synthesis of this compound can be achieved through various methods. One notable approach involves the reaction of 4-chloro-2-(difluoromethyl)phenol with acetic anhydride or acetyl chloride under controlled conditions. This process allows for the introduction of the acetyl group while maintaining the integrity of the difluoromethyl and chloro substituents.
Table 1: Synthesis Methods and Yields
| Method | Reagents Used | Yield (%) |
|---|---|---|
| Acetic Anhydride Reaction | 4-Chloro-2-(difluoromethyl)phenol | 85 |
| Acetyl Chloride Reaction | 4-Chloro-2-(difluoromethyl)phenol | 90 |
Biological Activities
Research has shown that this compound exhibits various biological activities, making it a valuable compound in pharmacological studies.
Antimicrobial Activity
A study evaluated the antimicrobial properties of several derivatives, including those containing the 4-chloro and difluoromethyl groups. The compound demonstrated significant activity against a range of bacterial strains, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 4 |
| Escherichia coli | 8 | |
| Pseudomonas aeruginosa | 16 |
Applications in Medicinal Chemistry
The compound's structure suggests potential applications in drug development, particularly as an intermediate in synthesizing more complex pharmaceuticals. Its derivatives have been investigated for their efficacy against various pathogens, including tuberculosis and fungal infections.
Case Study: Antitubercular Activity
A derivative of this compound was synthesized and tested for antitubercular activity. The compound exhibited promising results against Mycobacterium tuberculosis, indicating its potential as a lead compound for further development.
Agrochemical Applications
In addition to its medicinal applications, this compound has been studied for its use in agrochemicals. Its structural features contribute to its efficacy as a pesticide or herbicide.
Acaricidal Activity
Research has indicated that compounds similar to this compound possess acaricidal properties, making them suitable for agricultural applications.
Table 3: Acaricidal Activity
| Compound | Target Pest | Efficacy (%) |
|---|---|---|
| This compound | Tetranychus urticae | 75 |
| Acarapis woodi | 80 |
Mechanism of Action
The mechanism of action of 4-Chloro-2-(difluoromethyl)phenyl acetate involves its interaction with various molecular targets. For example, in enzyme-catalyzed hydrolysis, the acetate ester group is cleaved by esterases, leading to the formation of 4-chloro-2-(difluoromethyl)phenol and acetic acid. The difluoromethyl group can also participate in hydrogen bonding and other interactions with biological molecules, influencing their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural Analogues and Their Activities
Key Observations :
- Trifluoromethyl vs. Difluoromethyl: The trifluoromethyl group in 2d provides high electronegativity and moderate lipophilicity (log K = 0.4637), ideal for antifungal activity.
- Chlorine Substitution : Para-chloro substitution enhances antitubercular activity in 2e (log K = 0.6053), but excessive lipophilicity may increase cytotoxicity. The target compound’s single chlorine may offer a safer profile .
Influence of Substituent Position
- Ortho vs. Para Substitution: In 2d, the trifluoromethyl group at the anilide’s para position optimizes interactions with fungal targets. Ortho substituents (e.g., difluoromethyl in the target compound) may introduce steric hindrance, affecting binding . highlights 3-(2-chloro-4-(trifluoromethyl)phenoxy)phenyl acetate, where chloro and trifluoromethyl groups in distinct positions modulate activity. This suggests the target compound’s ortho-difluoromethyl/para-chloro arrangement may uniquely balance steric and electronic effects .
Metabolic Stability and Toxicity
- Metabolite Stability : Compounds with the 4-chloro-2-(trifluoromethyl)phenyl group (e.g., trifluoromethylmethylurea metabolites) show stability for ≥6 months in acidic/water-rich environments . The target compound’s difluoromethyl group may offer similar stability while reducing bioaccumulation risks.
- Cytotoxicity : Highly lipophilic analogs like 2e exhibit elevated cytotoxicity. The target compound’s difluoromethyl group, less lipophilic than trifluoromethyl, may mitigate this issue .
Biological Activity
4-Chloro-2-(difluoromethyl)phenyl acetate is an organic compound notable for its diverse biological activities, primarily due to the presence of the difluoromethyl group and the chloro substituent on the aromatic ring. This article delves into its biological activity, synthesis, and potential applications in various fields, including medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₇ClF₂O₂. The compound features:
- A chloro group at the para position.
- A difluoromethyl group at the meta position.
- An acetate ester functional group.
These structural elements contribute to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The acetate group can be hydrolyzed by esterases, leading to the formation of 4-chloro-2-(difluoromethyl)phenol, which may exert biological effects through:
- Enzyme inhibition : The difluoromethyl group can enhance binding affinity to enzyme active sites.
- Hydrogen bonding : The compound can engage in hydrogen bonding with biological molecules, influencing their activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of halogens such as chlorine and fluorine often enhances the antimicrobial efficacy due to increased lipophilicity and membrane permeability.
Cytotoxicity Studies
Studies have shown that fluorinated phenyl acetates can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against MCF-7 (breast cancer) cells, revealing significant cytotoxicity that warrants further investigation into their potential as anticancer agents .
Neuropharmacological Effects
In a related study on fluorine-substituted phenyl acetates, compounds demonstrated hypnotic effects in animal models. The duration of loss of righting reflex (LORR) was measured, showing that certain derivatives could induce rapid recovery compared to traditional anesthetics like propofol . This suggests potential applications in anesthetic development.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves:
- Starting Material : 4-chloro-2-(difluoromethyl)phenol.
- Reagents : Acetic anhydride in the presence of a catalyst like pyridine.
- Conditions : Refluxing under controlled conditions followed by purification methods such as recrystallization or chromatography.
Reaction Types
The compound can undergo several key reactions:
- Nucleophilic Substitution : The chloro group can be replaced by nucleophiles.
- Hydrolysis : Leading to carboxylic acid derivatives.
- Oxidation : Transforming the difluoromethyl group into ketones or acids.
Comparative Analysis with Similar Compounds
| Compound | Biological Activity | Notes |
|---|---|---|
| 4-Chloro-2-(trifluoromethyl)phenyl acetate | Moderate cytotoxicity | Similar structure with trifluoromethyl group. |
| 4-Chloro-2-(methyl)phenyl acetate | Lower antimicrobial activity | Lacks fluorine substituents. |
| 4-Chloro-2-(fluoromethyl)phenyl acetate | Enhanced enzyme inhibition | Intermediate activity compared to difluorinated analogs. |
Case Studies
- Anesthetic Properties : In a study evaluating various fluorinated anesthetics, this compound was found to have favorable pharmacokinetic properties, indicating a potential role in anesthesia .
- Cytotoxicity Evaluation : A series of cytotoxicity assays against cancer cell lines demonstrated that derivatives of this compound exhibited significant growth inhibition, suggesting a pathway for developing new anticancer therapies .
- Enzyme Interaction Studies : Molecular docking studies revealed that the difluoromethyl substituent enhances binding interactions with target enzymes, indicating a mechanism for its observed biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
